Cas no 1261679-72-4 (2,3,4-Tribromo(difluoromethoxy)benzene)

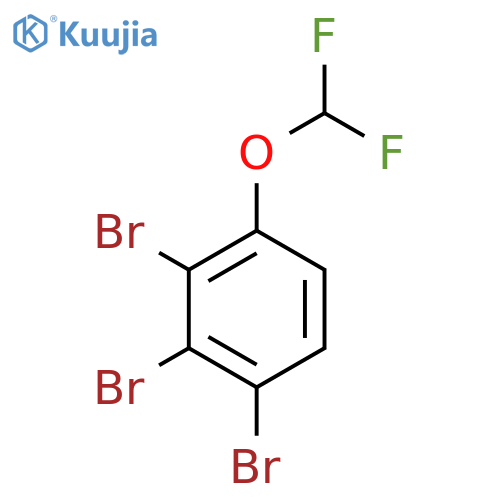

1261679-72-4 structure

商品名:2,3,4-Tribromo(difluoromethoxy)benzene

CAS番号:1261679-72-4

MF:C7H3Br3F2O

メガワット:380.806926965714

CID:4791073

2,3,4-Tribromo(difluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- 2,3,4-Tribromo(difluoromethoxy)benzene

-

- インチ: 1S/C7H3Br3F2O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H

- InChIKey: WECGYEARBTYLQQ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=CC=1OC(F)F)Br)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 9.2

2,3,4-Tribromo(difluoromethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013001278-1g |

2,3,4-Tribromo(difluoromethoxy)benzene |

1261679-72-4 | 97% | 1g |

$1490.00 | 2023-09-03 | |

| Alichem | A013001278-250mg |

2,3,4-Tribromo(difluoromethoxy)benzene |

1261679-72-4 | 97% | 250mg |

$499.20 | 2023-09-03 | |

| Alichem | A013001278-500mg |

2,3,4-Tribromo(difluoromethoxy)benzene |

1261679-72-4 | 97% | 500mg |

$847.60 | 2023-09-03 |

2,3,4-Tribromo(difluoromethoxy)benzene 関連文献

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

1261679-72-4 (2,3,4-Tribromo(difluoromethoxy)benzene) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 503537-97-1(4-bromooct-1-ene)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量